2-(2,5-Dimethylthiophen-3-yl)acetonitrile
Description
2-(2,5-Dimethylthiophen-3-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions. This compound is notable for its electron-rich thiophene moiety, which enhances its reactivity in cross-coupling reactions, particularly in pharmaceutical and materials science applications. For example, it has been utilized in microwave-assisted Suzuki-Miyaura couplings to synthesize deazaadenine-based photoswitches, highlighting its role in constructing complex molecular architectures .
Properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHSLHBHALDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile typically involves the reaction of 2,5-dimethylthiophene with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Halogens (e.g., Br2), Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Halogenated thiophenes, acylated thiophenes
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(2,5-Dimethylthiophen-3-yl)acetonitrile with two analogs:
Key Observations:
- Electron Effects: The thiophene in this compound is electron-rich, facilitating electrophilic substitution reactions. In contrast, the dichlorophenyl-thiazole analog () has electron-withdrawing Cl groups, reducing aromatic reactivity.
- Solubility: The triazole derivative () exhibits broad solubility, including in polar and ionic media, due to its thioether and triazole groups. This contrasts with the thiophene-based compound, whose solubility profile is less characterized but likely narrower.
Biological Activity
2-(2,5-Dimethylthiophen-3-yl)acetonitrile is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiophene compounds are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound consists of a thiophene ring substituted with two methyl groups at positions 2 and 5, and an acetonitrile group at position 3. This structure is significant as the substituents can influence the compound's reactivity and biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of thiophene derivatives, including this compound. For instance, compounds similar to this have been shown to induce cytotoxicity in various cancer cell lines. A notable study demonstrated that a related thiophene compound exhibited significant cell death in Acute Lymphoblastic Leukemia (ALL) CCRF-CEM cells after 48 hours of treatment, indicating its potential as an anti-cancer agent .
Mechanism of Action:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death. This is evidenced by phosphatidylserine externalization and caspase activation observed in treated cells .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in the mechanism by which these compounds induce apoptosis .
Anti-Microbial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. Studies have indicated that compounds with a thiophene structure can exhibit activity against a range of bacterial and fungal pathogens. The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader trends observed in thiophene chemistry .
Table 1: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of this compound involves established methods for creating thiophene derivatives. Evaluating its biological activity typically involves screening against various cell lines and pathogens to determine efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
